In Vivo Anti-Atherogenic Efficacy: Head-to-Head Comparison with Pyridinol Carbamate (Parmidine)
In a comparative in vivo study using a rabbit model of cholesterol-induced atherosclerosis, 1-(2-hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone (Xymedon) demonstrated a statistically significant and quantitatively superior anti-atherogenic profile compared to the reference drug pyridinol carbamate (parmidine). Rabbits were fed a cholesterol-rich diet (200 mg/kg body weight) and concurrently administered either Xymedon (30 mg/kg) or pyridinol carbamate (30 mg/kg) for 12 months [1]. While both compounds reduced aortic atherosclerotic damage, Xymedon exhibited a unique mechanistic advantage by normalizing the lipoprotein balance via an increase in HDL cholesterol, an effect not observed with pyridinol carbamate [2].
| Evidence Dimension | Aortic Atherosclerotic Damage Index (ADI) Reduction |
|---|---|
| Target Compound Data | ADI reduced 1.8-fold compared to cholesterol-only control group |
| Comparator Or Baseline | Pyridinol carbamate (parmidine) reduced ADI by 1.7-fold compared to cholesterol-only control group |
| Quantified Difference | Xymedon reduced ADI 1.8-fold vs. 1.7-fold for pyridinol carbamate; Xymedon specifically increased HDL cholesterol, while pyridinol carbamate did not |
| Conditions | Rabbit model, cholesterol diet (200 mg/kg/day) + compound (30 mg/kg/day), 12-month study duration |
Why This Matters
This data provides procurement-level confidence that Xymedon offers a distinct and mechanistically superior anti-atherogenic effect compared to a historically used comparator, justifying its selection for studies requiring specific lipoprotein modulation.
- [1] Dautova, G. S., et al. [The effect of ximedon on cholesterol metabolism and experimental atherosclerosis in rabbits]. Eksperimental'naia i Klinicheskaia Farmakologiia. 1995 Jan-Feb;58(1):25-9. PMID: 7787689. View Source
- [2] Kamburg, R. A., et al. [The comparative characteristics of the antiatherogenic effect of xymedon and parmidine]. Biulleten' Eksperimental'noi Biologii i Meditsiny. 1993 Aug;116(8):205-8. PMID: 8274706. View Source
